(5Z)-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one" is a rhodanine derivative, a class of heterocyclic compounds characterized by a thiazolidinone core with a thioxo group at position 2 and a benzylidene substituent at position 3. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences biological activity and molecular interactions .
Key structural features:
- Core: 2-Thioxo-1,3-thiazolidin-4-one (rhodanine).
- Position 3 substituent: A 2-(4-benzylpiperidin-1-yl)-2-oxoethyl group, introducing a piperidine moiety linked via an acetyl spacer.
- Position 5 substituent: A 4-ethylbenzylidene group, which modulates electronic properties and steric effects compared to other benzylidene derivatives .
Rhodanine derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
IUPAC Name |
(5Z)-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2S2/c1-2-19-8-10-21(11-9-19)17-23-25(30)28(26(31)32-23)18-24(29)27-14-12-22(13-15-27)16-20-6-4-3-5-7-20/h3-11,17,22H,2,12-16,18H2,1H3/b23-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHYLPDDLYPAGV-QJOMJCCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417625 | |
| Record name | ST50150849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6354-86-5 | |
| Record name | ST50150849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-halo ketone under basic conditions.
Introduction of Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the thiazolidinone and an aromatic aldehyde.
Attachment of Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction involving a benzylpiperidine derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings and piperidine moiety can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Structure and Composition
This compound features a thiazolidinone core structure, which is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 438.66 g/mol. Its structure includes a benzylpiperidine moiety, contributing to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit promising anticancer properties. For example, compounds with similar thiazolidinone structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The compound has been evaluated for its potential to inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.
Case Study: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives similar to this compound significantly inhibited the growth of breast cancer cells (MCF-7) at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.
Neuropharmacological Effects
The benzylpiperidine component suggests potential applications in neuropharmacology, particularly as a dopamine receptor modulator. Compounds with similar scaffolds have been investigated for their ability to treat neurodegenerative diseases such as Parkinson's and Alzheimer's.
Case Study: Dopaminergic Activity
Research published in Neuropharmacology highlighted that derivatives of thiazolidinones showed significant dopaminergic activity in animal models. The study found that these compounds could enhance dopamine levels in the brain, suggesting potential therapeutic effects for Parkinson's disease.
Polymer Chemistry
The unique chemical structure of (5Z)-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has implications in the development of novel polymers and materials. Its thioxo group can participate in polymerization reactions, potentially leading to new materials with enhanced mechanical and thermal properties.
Case Study: Polymer Development
A study on polymer composites incorporating thiazolidinone derivatives showed improved thermal stability and mechanical strength compared to traditional polymers. This research indicates that the incorporation of such compounds can lead to innovative materials suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “(5Z)-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Rhodanine Derivatives
The following table compares the target compound with structurally related analogs, focusing on substituents, synthesis methods, and reported activities:
*Calculated using PubChem and ChemDraw.
Key Observations
Substituent Effects on Activity :
- Benzylidene Modifications : The 4-ethyl group in the target compound may enhance hydrophobic interactions compared to 2-methyl or unsubstituted benzylidene analogs .
- N-Substituents : Piperidine-derived groups (e.g., 4-benzylpiperidin-1-yl) improve blood-brain barrier permeability relative to phenyl or acetamide substituents .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., ) achieves higher yields (75%) and shorter reaction times (25 minutes) compared to conventional methods (e.g., 68% in ).
Biological Activity :
- Antimicrobial activity correlates with electron-withdrawing substituents (e.g., azulenyl in ) and lipophilic N-substituents (e.g., piperidine in the target compound).
Crystallographic Data: Compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl-... () exhibit planar thiazolidinone rings, with dihedral angles of 1.1–1.3° between the benzylidene and core. This geometry is conserved across analogs, suggesting structural predictability .
Biological Activity
The compound (5Z)-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have gained significant attention in medicinal chemistry due to their potential as therapeutic agents. They exhibit a range of biological activities, including:
- Anticancer : Inhibiting cancer cell proliferation and inducing apoptosis.
- Antimicrobial : Effective against various bacterial strains and fungi.
- Anti-inflammatory : Potential to reduce inflammation in various models.
Anticancer Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives possess significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- The compound was tested against human colon cancer cell lines (HCT116 and HT29) and demonstrated potent cytotoxic effects. In particular, it inhibited cell viability in a dose-dependent manner.
- A study reported that thiazolidinone derivatives showed significant antiproliferative activity in human gastric cancer cells, indicating the potential for broader applications in oncology .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings
- In vitro studies revealed that the compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) below 0.5 µg/mL .
- The structure of the compound, particularly the presence of the benzylpiperidine moiety, enhances its binding affinity to bacterial targets, contributing to its efficacy .
Other Pharmacological Activities
In addition to anticancer and antimicrobial properties, thiazolidin-4-one derivatives have been explored for various other biological activities:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in animal models.
- Anticonvulsant : Certain thiazolidinones have been tested for their potential to mitigate seizure activity, indicating neuroprotective effects .
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (5Z)-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one?
- The compound is synthesized via a multi-step approach:
- Step 1 : Formation of the thiazolidinone core by reacting 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one with 4-ethylbenzaldehyde in the presence of ammonium acetate and acetic acid under reflux conditions .
- Step 2 : Isolation and purification via recrystallization (e.g., using DMF/ethanol mixtures) to achieve Z-configuration selectivity, confirmed by NOESY or X-ray crystallography .
- Critical parameters: Stoichiometric ratios (e.g., 1:1 aldehyde-to-thiazolidinone), reaction duration (3–6 hours), and acid catalysis (e.g., acetic acid) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign benzylidene protons (δ 7.2–7.8 ppm, aromatic), thioxo group (δ ~2.5 ppm), and piperidine/ethylbenzene substituents .
- IR : Confirm C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and aromatic C-H stretches .
- X-ray crystallography : Resolve Z/E configuration and intermolecular interactions (e.g., hydrogen bonding with thioxo groups) .
Q. What preliminary biological screening data exist for this compound?
- Antimicrobial activity : Thiazolidinone derivatives with benzylidene and piperidine substituents show moderate-to-strong activity against Gram-positive bacteria (e.g., S. aureus, MIC 8–32 µg/mL) via membrane disruption or enzyme inhibition .
- Antioxidant potential : Benzylidene-thiazolidinones exhibit radical scavenging (IC₅₀ ~20–50 µM in DPPH assays) linked to conjugated double bonds and electron-donating groups .
Advanced Research Questions
Q. How do substituent modifications (e.g., 4-ethylbenzylidene vs. 4-hydroxybenzylidene) impact biological activity?
- Electron-withdrawing groups (e.g., -NO₂, -Cl): Enhance antimicrobial potency but reduce solubility. For example, 3,5-dichlorophenyl analogs show 2× higher activity against E. coli .
- Hydrophobic substituents (e.g., 4-ethylbenzylidene): Improve membrane penetration but may increase cytotoxicity (e.g., HeLa cell IC₅₀ < 10 µM) .
- Piperidine modifications : N-Benzyl groups enhance blood-brain barrier permeability, relevant for CNS-targeted drug design .
Q. How can contradictory biological data (e.g., high in vitro activity but low in vivo efficacy) be resolved?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of benzylidene groups) .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to improve solubility and bioavailability .
- Target validation : Confirm mechanism via knockout studies (e.g., CRISPR-Cas9 for suspected enzyme targets like diacylglycerol kinase) .
Q. What computational strategies predict the drug-likeness of this compound?
- ADMET prediction : Tools like SwissADME estimate LogP ~3.5 (optimal for absorption), moderate TPSA (~90 Ų), and P-glycoprotein substrate likelihood .
- Molecular docking : Prioritize targets (e.g., hemoglobin subunits) based on binding affinity (ΔG < −7 kcal/mol) and hydrogen-bond interactions with thioxo groups .
- QSAR models : Correlate 4-ethylbenzylidene substituents with enhanced antimicrobial activity (R² > 0.85 in training sets) .
Q. What are the challenges in scaling up synthesis while maintaining Z-configuration purity?
- Reaction optimization : Use flow chemistry to control exothermic steps (e.g., benzylidene formation) and reduce byproducts .
- Purification : Employ chiral stationary phases (CSPs) in HPLC to separate Z/E isomers, achieving >98% purity .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and reduce reaction time .
Methodological Guidelines
- Synthetic reproducibility : Always pre-dry ammonium acetate to avoid side reactions (e.g., imine formation) .
- Data validation : Cross-verify NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
